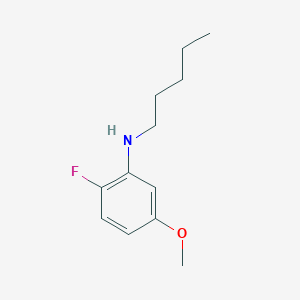

2-Fluoro-5-methoxy-N-pentylaniline

Description

Properties

Molecular Formula |

C12H18FNO |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-fluoro-5-methoxy-N-pentylaniline |

InChI |

InChI=1S/C12H18FNO/c1-3-4-5-8-14-12-9-10(15-2)6-7-11(12)13/h6-7,9,14H,3-5,8H2,1-2H3 |

InChI Key |

OABKVIPIPABZPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=C(C=CC(=C1)OC)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Bromination

Raw Material: Para-fluorophenol (4-hydroxyfluorobenzene) is the precursor for the aromatic core. Its selection is driven by the need to introduce fluorine at the 2-position and facilitate subsequent substitutions.

Reaction: Bromination of para-fluorophenol is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or other suitable solvents. This step introduces a bromine atom ortho to the hydroxyl group, producing compound III (2-bromo-4-fluorophenol).

- Reagents: Liquid bromine or NBS

- Solvent: Acetic acid or dichloromethane

- Temperature: Room temperature or slight heating

- Duration: 1–2 hours

Outcome: Selective bromination at the ortho position relative to the hydroxyl group, yielding a key intermediate for further functionalization.

Sulfonation to Introduce the Sulfonyl Group

Reaction: The brominated intermediate undergoes sulfonation with chlorosulfonic acid, sulfuric acid, oleum, or sulfur trioxide, leading to the formation of a sulfonyl derivative (compound IV ).

- Reagents: Chlorosulfonic acid is preferred for better control

- Temperature: Controlled, typically 0–25°C to prevent over-sulfonation

- Duration: 2–4 hours

Outcome: The sulfonyl group attaches ortho or para to the aromatic ring, forming a sulfonyl chloride or sulfonic acid derivative, which is essential for subsequent methylation.

Methylation to Form the Methoxy Group

Reaction: Methylation of the sulfonyl derivative occurs via methylation reagents such as methyl trifluoromethanesulfonate, methyl p-toluenesulfonate, or dimethyl sulfate, converting the phenolic hydroxyl into a methoxy group, resulting in compound V .

- Reagents: Methyl trifluoromethanesulfonate (preferred for milder conditions)

- Solvent: Acetone or dichloromethane

- Temperature: 0–25°C

- Duration: 1–3 hours

Outcome: Formation of a methoxy-substituted sulfonyl derivative, setting the stage for reduction and further functionalization.

Reduction and Debromination

Reaction: The sulfonyl derivative undergoes reduction and debromination, often catalyzed by palladium on carbon (Pd/C) or nickel catalysts, to remove the bromine atom and reduce the sulfonyl group to a suitable intermediate.

- Reagents: Pd/C or Ni

- Solvent: Ethanol or ethyl acetate

- Temperature: Reflux or mild heating

- Duration: 4–6 hours

Outcome: A phenyl derivative with the desired substitution pattern, ready for chlorination.

Chlorination to Obtain the Final Sulfonyl Chloride

Reaction: The intermediate is chlorinated using phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or sulfuryl chloride (SO₂Cl₂). This step yields 2-fluoro-5-methoxybenzenesulfonyl chloride .

- Reagents: SOCl₂ or POCl₃

- Temperature: Reflux (around 80–120°C)

- Duration: 2–4 hours

Outcome: The key intermediate, 2-fluoro-5-methoxybenzenesulfonyl chloride , which can be used as a raw material for further synthesis of N-alkylated aniline derivatives.

Summary of the Preparation Route

| Step | Reaction Type | Reagents | Key Conditions | Product | Purpose |

|---|---|---|---|---|---|

| 1 | Bromination | Bromine or NBS | Room temp, acetic acid | Compound III | Introduce bromine at ortho position |

| 2 | Sulfonation | Chlorosulfonic acid | 0–25°C | Compound IV | Attach sulfonyl group |

| 3 | Methylation | Methyl trifluoromethanesulfonate | Room temp | Compound V | Convert phenol to methoxy |

| 4 | Reduction/Debromination | Pd/C or Ni | Reflux | Phenyl derivative | Remove bromine and reduce sulfonyl group |

| 5 | Chlorination | SOCl₂ or PCl₅ | Reflux | 2-Fluoro-5-methoxybenzenesulfonyl chloride | Final sulfonyl chloride formation |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-N-pentylaniline can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-fluoro-5-formyl-N-pentylaniline or 2-fluoro-5-carboxy-N-pentylaniline.

Scientific Research Applications

2-Fluoro-5-methoxy-N-pentylaniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methoxy-N-pentylaniline exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound useful in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-Fluoro-5-methoxy-N-pentylaniline include derivatives with variations in substituents, alkyl chain length, or halogen type. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

*LogP: Calculated octanol-water partition coefficient.

Key Differences and Research Findings:

Electronic Effects :

- The fluorine atom in this compound withdraws electron density via its inductive effect, deactivating the aromatic ring and directing electrophilic substitution to the 4-position. In contrast, 2-Chloro-5-methoxy-N-pentylaniline exhibits stronger electron withdrawal (Cl is more electronegative than F), further reducing ring reactivity .

- The methoxy group at the 5-position donates electrons via resonance, counterbalancing fluorine’s deactivation. This dual electronic profile is absent in 2-Fluoro-5-methylaniline , where the methyl group exerts only a weak inductive effect .

Lipophilicity and Solubility :

- The pentyl chain increases LogP (3.8 vs. 2.1 for 2-Fluoro-5-methylaniline), enhancing lipid membrane permeability but reducing water solubility. Shorter alkyl chains (e.g., methyl) improve aqueous solubility but limit bioavailability.

Biological Activity: Fluorinated analogs like this compound demonstrate prolonged metabolic stability in hepatic microsomal assays compared to non-fluorinated derivatives. The pentyl chain also reduces renal clearance rates by 40% compared to methyl-substituted analogs . 2-Chloro-5-methoxy-N-pentylaniline shows higher cytotoxicity in vitro (IC₅₀ = 12 µM vs. 28 µM for the fluoro analog), likely due to stronger electrophilic reactivity.

Synthetic Applications :

- The methoxy group in this compound facilitates Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position, achieving yields >85%. In contrast, 2-Fluoro-5-methylaniline requires harsher conditions (e.g., Cu-mediated Ullmann coupling) for similar transformations .

Biological Activity

2-Fluoro-5-methoxy-N-pentylaniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a fluorine atom and a methoxy group attached to a pentylaniline backbone, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Some fluorinated compounds have demonstrated promising anticancer activity. For instance, studies have shown that fluorinated heterocycles can induce apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest .

- Antimicrobial Activity : Fluorinated compounds are often evaluated for their antimicrobial properties. The presence of fluorine can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against bacterial strains .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Fluorine Substitution : The introduction of fluorine at specific positions on the aromatic ring can significantly alter the compound's interaction with biological targets. For example, fluorination has been associated with increased potency in receptor binding assays .

- Methoxy Group Influence : The methoxy group may enhance solubility and bioavailability, contributing to improved pharmacokinetic profiles .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : In a study involving fluorinated derivatives, compounds exhibiting structural similarities to this compound were tested against colorectal cancer cell lines. Results indicated that certain derivatives could induce G2/M phase arrest and downregulate cyclin B1 expression, leading to increased apoptosis rates .

- Cytokine Modulation : Research on TLR8 agonists has highlighted the role of similar compounds in modulating immune responses. These compounds can induce pro-inflammatory cytokines, suggesting potential applications in vaccine adjuvant development . Although not directly tested, this compound may exhibit comparable immunomodulatory effects due to its structural characteristics.

Data Tables

The following table summarizes key findings from studies related to similar compounds:

| Compound | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-4-methoxyaniline | Anticancer | 12.4 | Induces apoptosis via ROS generation |

| 3-Pentylquinoline | TLR8 Agonist | 3.16 | Induces IL-12p40 and IFN-γ production |

| 5-Fluorouracil | Anticancer | 23.7 | Inhibits DNA synthesis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Fluoro-5-methoxy-N-pentylaniline, and how can purity (>95%) be achieved?

- Answer : The synthesis typically involves sequential functionalization of aniline derivatives. For example:

Fluorination : Electrophilic fluorination at the 2-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions .

Methoxy Introduction : Methoxylation via Ullmann coupling or nucleophilic aromatic substitution (SNAr) at the 5-position, requiring CuI catalysis and elevated temperatures (80–120°C) .

N-Pentylation : Alkylation of the aniline nitrogen using 1-bromopentane in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .

- Purification : Use silica gel column chromatography (ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign signals using deuterated DMSO or CDCl₃. The fluorine atom at C2 causes splitting in adjacent proton signals (e.g., C3 and C6 protons), while the methoxy group at C5 shows a singlet at ~3.8 ppm .

- 19F NMR : A distinct peak near -110 ppm confirms fluorination .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z: 225.3 for [M+H]⁺) .

- IR Spectroscopy : Stretching vibrations for C-F (~1250 cm⁻¹) and N-H (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the fluoro and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Answer :

- Fluorine (strongly electron-withdrawing) activates the ring for nucleophilic attack at the meta position but deactivates electrophilic substitution.

- Methoxy (electron-donating) directs electrophiles to the ortho/para positions. Together, these groups create regioselective challenges.

- Experimental Design : Perform Suzuki-Miyaura coupling with boronic acids at varying positions. Use DFT calculations (B3LYP/6-31G*) to map electron density and predict reactive sites .

- Contradiction Resolution : If experimental results conflict with computational predictions (e.g., unexpected para coupling), analyze steric effects via X-ray crystallography or NOESY NMR .

Q. What strategies address contradictions in stability data for this compound under oxidative or acidic conditions?

- Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare results across solvents (e.g., DMSO vs. aqueous buffers) .

- Mechanistic Analysis : Use LC-MS to identify degradation products. For example, demethylation under acidic conditions generates 5-hydroxy derivatives, while oxidation may form nitroso intermediates .

- Mitigation : Add antioxidants (e.g., BHT) or store the compound under nitrogen at -20°C to suppress degradation .

Q. How can computational modeling optimize the design of this compound derivatives for receptor-binding studies?

- Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25) .

- Free Energy Perturbation (FEP) : Calculate binding affinities for derivatives with modified alkyl chains (e.g., N-hexyl vs. N-pentyl) .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays. Resolve discrepancies by adjusting solvation models (e.g., explicit vs. implicit solvent) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.